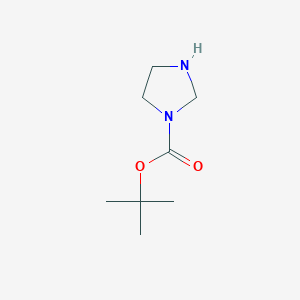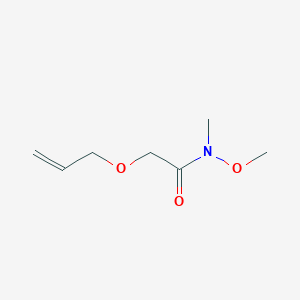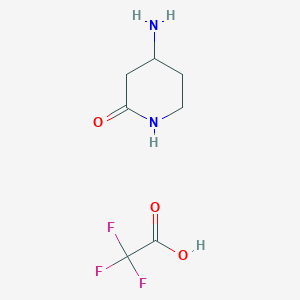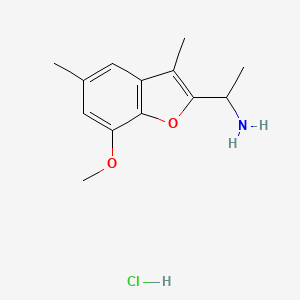
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Overview
Description
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is substituted at the 7-position with a methoxy group and at the 3 and 5 positions with methyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.74 and a molecular formula of C13H18ClNO2 . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not available in the resources.Scientific Research Applications
In Vitro Toxicokinetics and Analytical Toxicology
A study conducted by Richter et al. (2019) investigated the in vitro toxicokinetics of NBOMe derivatives, including compounds structurally related to 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride. The research focused on understanding drug interactions, elimination routes, and screening procedures in forensic toxicology. It involved the identification of phase I and II metabolites, enzyme involvement in metabolic steps, and plasma protein binding (Richter et al., 2019).
Polymer Chemistry and Materials Science
In the field of polymer chemistry, Kurata et al. (2007) explored the preparation of Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] 1, using a process that could potentially involve compounds similar to 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride. This study contributed to the development of high molecular weight, high-spin organic polymers with specific properties (Kurata, Pu, & Nishide, 2007).
Thermal Latency in Polymerization
Lee, Sanda, and Endo (1997) conducted research on aminimides, which are structurally related to the compound , to study their role as thermally latent initiators in the polymerization of epoxides. This research is significant for understanding thermal properties and reaction mechanisms in polymer science (Lee, Sanda, & Endo, 1997).
Medicinal Chemistry and Pharmacology
Tomaszewski et al. (1992) synthesized benzofuran analogues of hallucinogenic tryptamines, which are related to 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride. The study evaluated these compounds for affinity at serotonin receptors, contributing to the design of serotonin receptor ligands (Tomaszewski, Johnson, Huang, & Nichols, 1992).
properties
IUPAC Name |
1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4;/h5-6,9H,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXWJRTWXAGSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



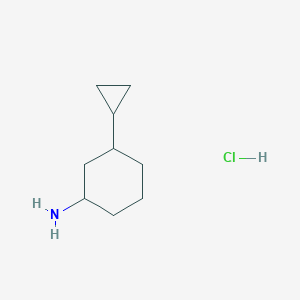
![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)
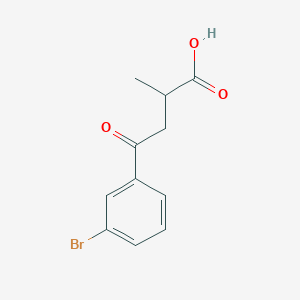
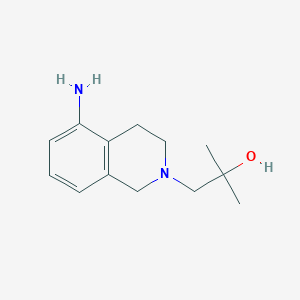
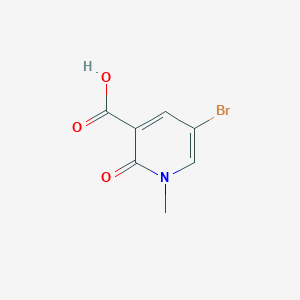
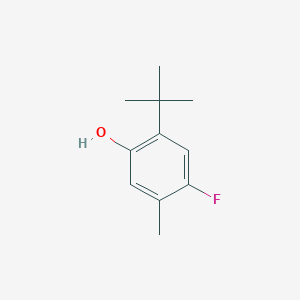
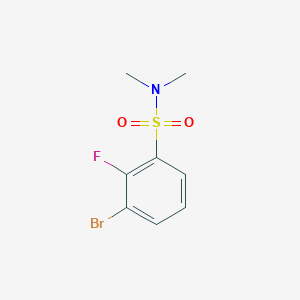
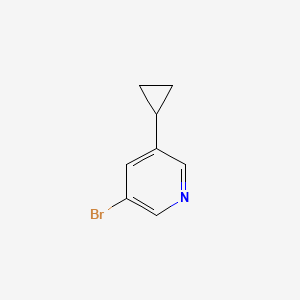
![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)
![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)
